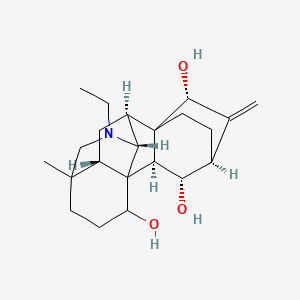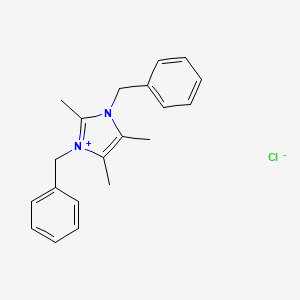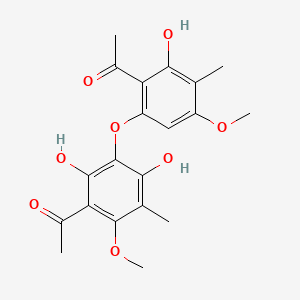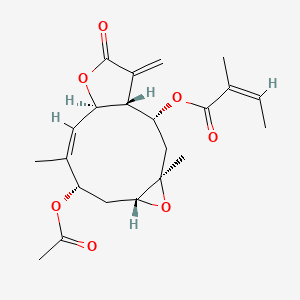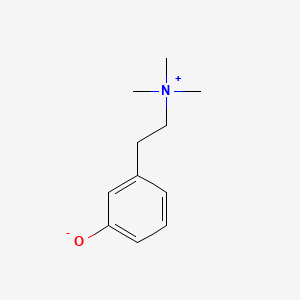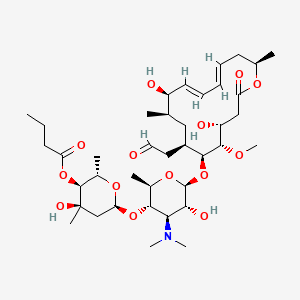
Leucomycin A5
Übersicht
Beschreibung
Leucomycin A5 ist ein Makrolid-Antibiotikum, das zum Leucomycin-Komplex gehört. Es wurde ursprünglich aus dem Bakterium Streptomyces kitasatoensis isoliert. Diese Verbindung zeigt eine breite antibakterielle Aktivität, wodurch sie gegen eine Vielzahl von grampositiven und gramnegativen Bakterien wirksam ist .
Wissenschaftliche Forschungsanwendungen
Leucomycin A5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Referenzverbindung in der Untersuchung von Makrolid-Antibiotika verwendet.
Biologie: Es wird verwendet, um die Mechanismen der bakteriellen Resistenz und die Auswirkungen von Antibiotika auf Bakterienzellen zu untersuchen.
Medizin: Es wird auf seine potenzielle Verwendung bei der Behandlung bakterieller Infektionen untersucht, insbesondere solcher, die durch antibiotikaresistente Stämme verursacht werden.
Industrie: Es wird bei der Entwicklung neuer antibakterieller Wirkstoffe und bei der Untersuchung von Fermentationsprozessen verwendet
Wirkmechanismus
This compound übt seine antibakteriellen Wirkungen aus, indem es an das bakterielle Ribosom bindet, insbesondere an die 50S-Untereinheit. Diese Bindung hemmt die Proteinsynthese, indem sie die Verlängerung der Polypeptidkette verhindert, was letztendlich zum Absterben der Bakterienzelle führt. Die molekularen Ziele sind die ribosomale RNA und die zugehörigen Proteine .
Wirkmechanismus
Target of Action
Leucomycin A5, also known as Kitasamycin A5, is a macrolide antibiotic . Its primary targets are bacterial ribosomes , specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, this compound can effectively inhibit bacterial protein synthesis .
Mode of Action
This compound interacts with its targets by binding reversibly to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of peptidyl tRNA, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting this pathway, this compound prevents the bacteria from producing essential proteins, which are necessary for various cellular functions and processes. The downstream effects include disruption of bacterial growth and replication .
Pharmacokinetics
Like other macrolide antibiotics, it is expected to have good bioavailability and distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication . By preventing protein synthesis, this compound disrupts essential cellular functions in bacteria, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as in animal feedstuffs, can affect the detection and quantification of this compound . .
Biochemische Analyse
Biochemical Properties
Leucomycin A5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is active against a variety of bacteria, but not against Klebsiella pneumoniae, Salmonella typhimurium, or Escherichia coli . The nature of these interactions is primarily inhibitory, contributing to its antibiotic properties.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial growth, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level, primarily by inhibiting protein synthesis in bacteria, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and long-term effects on cellular function observed in in vitro studies
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Leucomycin A5 wird typischerweise durch Fermentationsprozesse mit Streptomyces kitasatoensis hergestellt. Die Fermentationsbrühe wird mehreren Reinigungsschritten unterzogen, um die gewünschte Verbindung zu isolieren. Der Syntheseweg umfasst die Verwendung spezifischer Nährmedien und kontrollierter Umgebungsbedingungen, um die Ausbeute an this compound zu optimieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst großtechnische Fermentationsprozesse. Die Fermentationsbrühe wird Extraktions- und Reinigungstechniken unterzogen, darunter Lösungsmittelextraktion, Chromatographie und Kristallisation, um hochreines this compound zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
Leucomycin A5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoffatomen.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Josamycin: Ein weiteres Makrolid-Antibiotikum mit ähnlicher Struktur und Wirkungsmechanismus.
Erythromycin: Ein bekanntes Makrolid-Antibiotikum, das zur Behandlung verschiedener bakterieller Infektionen verwendet wird.
Tylosin: Ein Makrolid-Antibiotikum, das hauptsächlich in der Veterinärmedizin verwendet wird.
Einzigartigkeit von Leucomycin A5
This compound ist aufgrund seiner breiten antibakteriellen Aktivität und seiner Wirksamkeit gegen sowohl penicillinempfindliche als auch penicillinresistente Bakterienstämme einzigartig. Seine unverwechselbare Struktur und sein Wirkungsmechanismus machen es zu einer wertvollen Verbindung in der Untersuchung der bakteriellen Resistenz und der Entwicklung neuer Antibiotika .
Eigenschaften
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYPSLDMXOITF-MJRCUCNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18361-45-0 | |
| Record name | Leucomycin A5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucomycin A5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEUCOMYCIN A5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Leucomycin A5 interact with its target and what are the downstream effects?
A1: this compound, a macrolide antibiotic, exerts its antibacterial activity by binding to the 50S subunit of bacterial ribosomes. [] This binding inhibits bacterial protein synthesis by interfering with the translocation of peptidyl tRNA. [] This ultimately leads to bacterial cell death. [] Rokitamycin, a 3"-O-propionyl derivative of this compound, demonstrates bactericidal activity against staphylococci at concentrations close to the minimum inhibitory concentration (MIC). [] This bactericidal effect is thought to be linked to the strong, "adhesive" binding of Rokitamycin to the ribosome. []
Q2: What is the structural characterization of this compound?
A2: this compound is a 16-membered macrolide antibiotic. [, , ] Its structure consists of a macrocyclic lactone ring with a diene and a 6-methylene-carboxaldehyde group. [] Additionally, it possesses a 4-O-isovalerylmycaminosyl mycarose disaccharide moiety attached to the macrolactone ring. [] While its exact molecular formula and weight are not explicitly stated in the provided abstracts, detailed structural information can be found in the cited research. [, ] Spectroscopic data, including 1H-NMR and 13C-NMR, have been used to confirm the structure of this compound and its derivatives. [, ]
Q3: How does the structure of this compound relate to its activity?
A3: Modifications to the this compound structure can significantly impact its antibacterial activity. Acylation of the 3"-hydroxyl group, particularly with acetyl or propionyl groups, enhances in vitro antibacterial activity against both susceptible and resistant microorganisms. [] Conversely, acylation at the C-3 and C-9 hydroxyl groups diminishes in vitro antibacterial activity. [] Rokitamycin, the 3"-O-propionyl derivative, displays enhanced activity against macrolide-resistant strains of Staphylococcus aureus and Streptococcus pyogenes, highlighting the significance of the 3"-O-propionyl group for overcoming resistance. []
Q4: What are the known resistance mechanisms to this compound and related compounds?
A4: While the provided abstracts don't elaborate on specific resistance mechanisms for this compound, they indicate that modifications to the macrolide structure, particularly at the 3"-position, can influence activity against resistant strains. [, ] This suggests that resistance mechanisms likely involve alterations in the bacterial ribosome target, affecting the binding of this compound and its analogs. Further research is needed to fully elucidate the specific resistance mechanisms associated with this antibiotic.
Q5: What is known about the pharmacokinetics of this compound and its derivatives?
A5: Studies show that the introduction of an acyl group at the C-3" hydroxyl group increases the serum levels of this compound derivatives. [] This increase is greater with 3"-O-acylation compared to 3-O-acylation. [] Notably, the 3"-O-propionyl derivative (Rokitamycin) achieves higher serum levels compared to the 3"-O-acetyl derivative. [] This highlights the impact of structural modifications on the pharmacokinetic profile of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


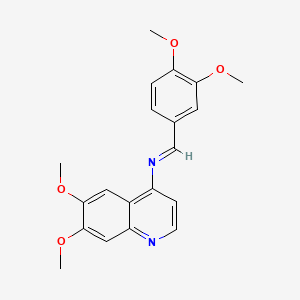
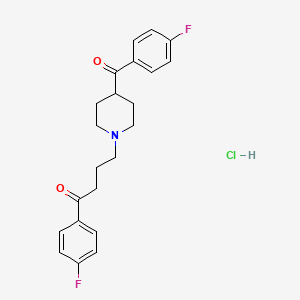
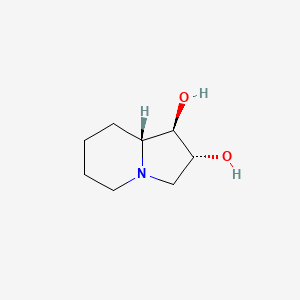
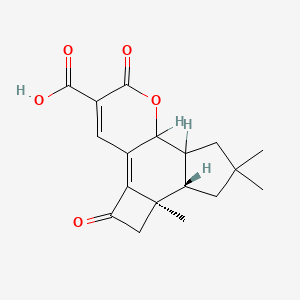
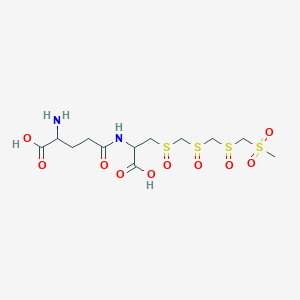
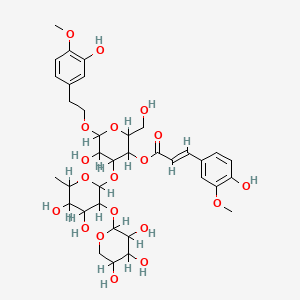
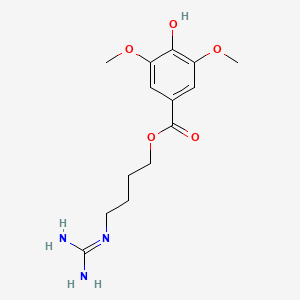
![(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1674738.png)
